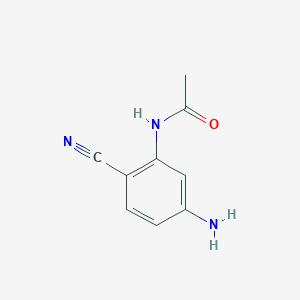
N-(5-amino-2-cyanophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyanoacetamide derivatives involves various methods. One versatile approach is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This process yields N-substituted cyanoacetamide compounds. Notably, the active hydrogen on C-2 of these compounds participates in condensation and substitution reactions. The resulting cyanoacetamides serve as crucial intermediates for heterocyclic synthesis .
Chemical Reactions Analysis
Applications De Recherche Scientifique
- Cyanoacetylation : Treating substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions to yield N-aryl or N-heteryl cyanoacetamide derivatives .
- Neat Methods : Direct treatment of amines with methyl cyanoacetate without solvent at room temperature or at a steam bath temperature of 70°C . Results Summary : The synthesis methods have been successful in producing target compounds, which are then used to create biologically active novel heterocyclic moieties .
- Selective Amidation : Using catalysts like AlMe3 to selectively form N-phenylacetamide derivatives over amidine formation . Results Summary : Novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives have been synthesized, indicating potential for further biological evaluation .
- Heterocyclic Synthesis : Utilizing the carbonyl and cyano functions of the compound to react with bidentate reagents, forming heterocyclic compounds . Results Summary : The synthetic utility of the compound has been highlighted for building various organic heterocycles with potential chemotherapeutic properties .
- Fusion : A solvent-free reaction of aryl amines with ethyl cyanoacetate is used as one of the preparation methods . Results Summary : Different methods have been developed and refined to prepare N-aryl or N-heteryl cyanoacetamides efficiently .
- Condensation and Substitution Reactions : The active hydrogen on C-2 of the compounds participates in various reactions . Results Summary : The reactivity has been leveraged to form a variety of heterocyclic compounds, contributing to the field of heterocyclic chemistry .
- Reactions with Bidentate Reagents : The compound reacts with common bidentate reagents to form heterocyclic compounds . Results Summary : The process has led to the creation of compounds with potential biological activity, which may be used in pharmaceutical applications .
- Acetylation : Utilizing acetic anhydride in the presence of catalysts like phosphomolybdic acid (PMA) or silver triflate for the acetylation of amines . Results Summary : The acetylation reactions proceed with high yields and under mild conditions, offering a reliable method for protecting amino groups .
- N-Acylation : Using reagents like [Ni(quin)2] for the N-formylation and N-acylation of amines . Results Summary : The catalytic methods have broad substrate scope and provide good yields for aliphatic, aromatic, and heterocyclic amines .
- Beckmann Rearrangement : Employing Zinc (II) catalysis for the Beckmann rearrangement in water, which is an eco-friendly approach . Results Summary : This method efficiently produces secondary amides under open atmosphere and is operationally simple .
- Polymer Synthesis : Incorporating the compound into polymers to impart desired chemical functionalities . Results Summary : The incorporation has led to the development of materials with novel properties, suitable for various industrial applications .
- Chromatography : Utilizing the compound as a derivatization agent in chromatographic techniques . Results Summary : The use of the compound has improved the detection limits and quantification of analytes in complex mixtures .
- Drug Delivery : Formulating the compound with other pharmaceutical agents to improve solubility and bioavailability . Results Summary : The formulations have shown promise in increasing the therapeutic effectiveness of drugs .
- Selective Amidation : Using AlMe3 as a catalyst for selective amidation of methyl-2-(2-cyanophenyl)acetates . Results Summary : Among the synthesized compounds, some showed excellent inhibitory activity against cancer cell lines such as MCF-7 and A-549, surpassing the standard Etoposide in efficacy .
Propriétés
IUPAC Name |
N-(5-amino-2-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6(13)12-9-4-8(11)3-2-7(9)5-10/h2-4H,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEWLKSWIXPANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-amino-2-cyanophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

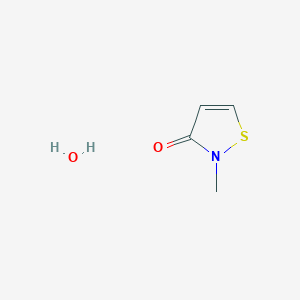
![(E)-methyl 2-(2-((2,5-dimethoxybenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2701797.png)
![1-[(5-Tert-butyl-1,2-oxazol-3-yl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2701799.png)
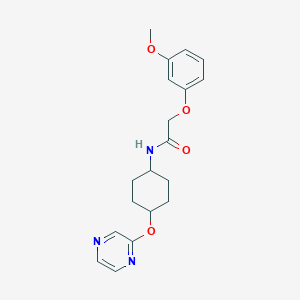
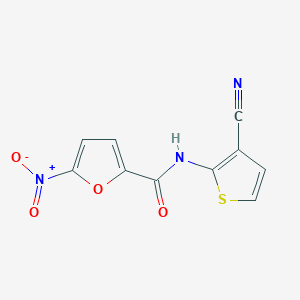
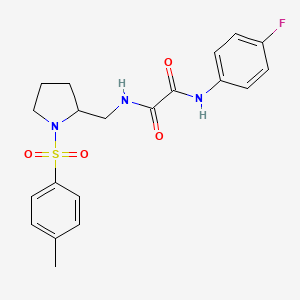

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2701807.png)
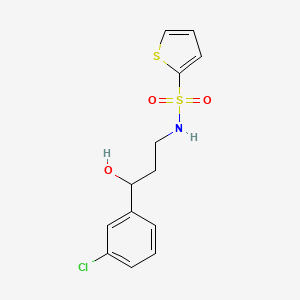
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2701812.png)
![N1-(2-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2701814.png)
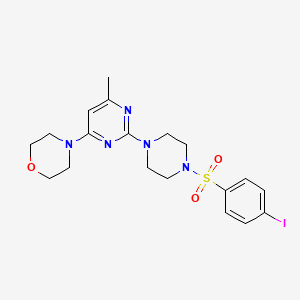
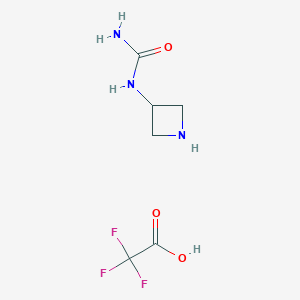
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2701818.png)